molecular formula C22H22N2O4S2 B2659952 N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide CAS No. 331972-44-2

N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2659952
CAS No.: 331972-44-2
M. Wt: 442.55
InChI Key: YTVRYDDSBWIYBN-KDMDJZHMSA-N
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Description

N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a sulfonamide group and a cyclohexa-2,5-dien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide group.

    Cyclohexa-2,5-dien-1-ylidene Formation: The next step involves the formation of the cyclohexa-2,5-dien-1-ylidene moiety through a series of cyclization reactions.

    Coupling Reaction: The final step involves coupling the sulfonamide group with the cyclohexa-2,5-dien-1-ylidene moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-ylidene moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can result in the formation of primary or secondary amines.

    Substitution: Substitution reactions can yield halogenated derivatives of the compound.

Scientific Research Applications

N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell division and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-N-methylphenylmethanaminium chloride
  • N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium chloride

Uniqueness

N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-15-5-11-21(17(3)13-15)29(25,26)23-19-7-9-20(10-8-19)24-30(27,28)22-12-6-16(2)14-18(22)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVRYDDSBWIYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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